molecular formula C17H14N2O3S2 B2563653 2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 341968-28-3

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No.: B2563653
CAS No.: 341968-28-3
M. Wt: 358.43
InChI Key: RFMYKGSDCMAGEZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is a complex organic compound that features a pyrimidine ring substituted with benzylsulfanyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with benzylsulfanyl and phenylsulfonyl reagents under controlled conditions. For instance, the preparation might involve the use of zinc powder and catalytic amounts of lead in tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl or phenylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Davis reagent under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or thiols.

    Substitution: Formation of new pyrimidine derivatives with different substituents.

Scientific Research Applications

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. For example, similar compounds have been shown to inhibit cyclooxygenase enzymes, suggesting a potential anti-inflammatory mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-benzylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16-15(24(21,22)14-9-5-2-6-10-14)11-18-17(19-16)23-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYKGSDCMAGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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